molecular formula C11H16N2 B11807347 4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine

4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B11807347
M. Wt: 176.26 g/mol
InChI Key: VAKMILGVOAJOQL-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that contains both pyridine and pyrrolidine rings. This compound is of significant interest due to its structural similarity to nicotine, which is known for its biological activity and presence in tobacco. The compound’s unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including esterification, cyclization, and reduction, to yield the desired product . The reaction conditions often require the use of strong acids such as concentrated hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The purity of the final product is crucial, especially when used in applications such as electronic cigarettes, where the sensory experience is important .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation of various signaling pathways. This interaction is similar to that of nicotine, which is known to affect neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its structural similarity to nicotine makes it a valuable compound for studying nicotinic receptor interactions and developing new therapeutic agents .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-methyl-2-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C11H16N2/c1-9-5-6-12-10(8-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3

InChI Key

VAKMILGVOAJOQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2CCCN2C

Origin of Product

United States

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